N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a unique combination of thiazole, oxadiazole, and benzothiadiazole moieties. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds .
Mechanism of Action
Thiazoles
Thiazoles are a class of organic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitubercular, anti-mycobacterial, anticancer, and antiviral activities .
Oxadiazoles
Oxadiazoles are another class of organic compounds that contain a five-membered ring with two nitrogen atoms, two carbon atoms, and one oxygen atom. Oxadiazoles have been found to exhibit a wide range of pharmacological activities, including antiviral, antibacterial, antitumor, antituberculosis, anti-inflammatory, anticonvulsant, and anti-Alzheimer activities .
Benzothiadiazoles
Benzothiadiazoles are a class of organic compounds that contain a fused ring system with a benzene ring and a thiadiazole ring. These compounds have been found to exhibit various biological activities, and they have been used as building blocks in the synthesis of more complex molecules .
Biochemical Analysis
Biochemical Properties
The thiazole ring in N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . The aromaticity of the thiazole ring allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This makes it a versatile scaffold in the design and development of new compounds with diverse biological activities .
Cellular Effects
They can activate or inhibit biochemical pathways and enzymes, and stimulate or block receptors in biological systems .
Molecular Mechanism
The thiazole ring’s ability to undergo electrophilic and nucleophilic substitutions suggests that it may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Preparation Methods
The synthesis of N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol to form an ester intermediate, which is then further reacted with various reagents to form the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, often using catalysts and specific reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar compounds include other thiazole, oxadiazole, and benzothiadiazole derivatives. For example:
2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide: Known for its antimicrobial properties.
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: Studied for its potential anticancer activity.
The uniqueness of N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O2S2/c1-6-14-10(5-22-6)12-16-17-13(21-12)15-11(20)7-2-3-8-9(4-7)19-23-18-8/h2-5H,1H3,(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULIGSLGHYNBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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